molecular formula C23H19NO5S B6528012 3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946292-72-4

3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6528012
CAS No.: 946292-72-4
M. Wt: 421.5 g/mol
InChI Key: JBOAGTJXMGXBMM-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyphenoxy)-9-[(thiophen-2-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazinone derivative featuring a 2-methoxyphenoxy substituent at position 3 and a thiophen-2-ylmethyl group at position 7. Chromeno-oxazinones are heterocyclic frameworks known for their diverse pharmacological activities, including antiosteoporotic, antimalarial, and enzyme-modulating effects .

Properties

IUPAC Name

3-(2-methoxyphenoxy)-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-26-19-6-2-3-7-20(19)29-21-13-27-23-16(22(21)25)8-9-18-17(23)12-24(14-28-18)11-15-5-4-10-30-15/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOAGTJXMGXBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Chromeno-Oxazinone Core

The biological and chemical profiles of chromeno-oxazinones are heavily influenced by substituents at positions 3 and 8. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chromeno-Oxazinone Derivatives
Compound Name Substituent (Position 3) Substituent (Position 9) Key Properties/Activities Reference
Target Compound 2-Methoxyphenoxy Thiophen-2-ylmethyl Hypothetical: Enhanced lipophilicity due to thiophene; potential redox activity. -
3-(4-Chlorophenyl)-9-[(thiophen-2-yl)methyl]-... (CAS 929811-00-7) 4-Chlorophenyl Thiophen-2-ylmethyl Higher electron-withdrawing effect from Cl; possible increased metabolic stability .
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-... (Compound 7 in ) 4-Methoxyphenyl Furan-3-ylmethyl Osteogenic activity via BMP/Smad pathway; antiosteoclastogenesis via RANKL inhibition .
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-... (Compound 4h, n=3 in ) 3,4-Dimethoxyphenyl 4-Hydroxybutyl + CF₃ Melting point 154–156°C; trifluoromethyl enhances solubility and bioavailability .
9-(2-((N,N-Dimethylamino)methyl)ferrocenemethyl)-... (Compound 12b in ) N/A Ferrocenylmethyl + dimethylamino Antimalarial activity; electrochemical properties from ferrocene moiety .
4-(4-Methoxyphenyl)-9-(4-methylbenzyl)-... () 4-Methoxyphenyl 4-Methylbenzyl Structural rigidity from methylbenzyl; potential for aromatic interactions .

Physicochemical Properties

  • Melting Points : Analogs with hydroxyalkyl chains (e.g., 4-hydroxybutyl in ) exhibit higher melting points (154–166°C) due to hydrogen bonding , whereas thiophene- or furan-containing derivatives may have lower melting points (~137–151°C) due to reduced crystallinity .
  • Thiophene derivatives may offer unique π-π stacking interactions .
  • Synthetic Yields : Derivatives with hydroxyalkyl substituents (e.g., 4a in ) show yields up to 83%, indicating feasible synthesis routes . Thiophene-containing compounds (e.g., ) require specialized coupling reactions, which may reduce yields.

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